molecular formula C6H4Cl2S B1329535 2,5-Dichlorobenzenethiol CAS No. 5858-18-4

2,5-Dichlorobenzenethiol

Cat. No.: B1329535
CAS No.: 5858-18-4
M. Wt: 179.07 g/mol
InChI Key: QIULLHZMZMGGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorobenzenethiol, also known as 2,5-Dichlorothiophenol, is an organosulfur compound with the molecular formula C6H4Cl2S. It is characterized by the presence of two chlorine atoms and a thiol group attached to a benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzenethiol can be synthesized through several methods. One common approach involves the chlorination of benzenethiol. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of catalysts and optimized reaction conditions is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichlorobenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its thiol group.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenethiol primarily involves its thiol group, which can form covalent bonds with various biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The chlorine atoms also contribute to its reactivity and specificity in chemical reactions .

Comparison with Similar Compounds

  • 2-Chlorothiophenol
  • 4-Chlorothiophenol
  • 2,4-Dichlorothiophenol
  • 2,5-Difluorothiophenol

Comparison: 2,5-Dichlorobenzenethiol is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and chemical properties. Compared to other chlorinated thiophenols, it offers distinct advantages in terms of selectivity and reactivity in synthetic applications .

Properties

IUPAC Name

2,5-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIULLHZMZMGGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064034
Record name Benzenethiol, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5858-18-4
Record name 2,5-Dichlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5858-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobenzenethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenethiol, 2,5-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorobenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

the method in which 1,2,4-trichlorobenzene and sodium hydrosulfide are reacted in the presence of copper acetate catalyst in liquid ammonia solvent under increased pressure to yield 2,5-dichlorothiophenol, followed by reaction with monochloroacetic acid to yield 2,5-dichlorophenylthioglycolic acid [Kogyo Kagaku, 70, 1384 (1967)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 300 ml four-necked flask equipped with a stirrer, a thermometer and a condenser were charged 24.9 g (0.110 mol) of 1-bromo-2,5-dichlorobenzene, 13.19 g (0.143 mol) of thioglycolic acid, 12.06 g (0.286 mol) of 95% sodium hydroxide and 100 g of dimethylsulfoxide, followed by stirring at 120° C. for 4 hours. After cooling until 100° C., 2,5-dichlorothiophenol salt produced as the side product was treated with 5.13 g (0.044 mol) of sodium monochloroacetate at the same temperature for 1 hour. Then, after distilling off the dimethylsulfoxide under reduced pressure, 100 g of water was added to 54.5 g of the residue. After dissolving the residue therein at 100° C., the solution was cooled for crystallization and filtered to yield sodium 2,5-dichlorophenylthioglycolate, which was then dissolved in 100 g of water with heating and acidized with concentrated hydrochloric acid, filtered and dried to yield 23.5 g of a light yellowish white powder of 2,5-dichlorophenylthioglycolic acid. The yield based on 1-bromo-2,5-dichlorobenzene was 90.0%.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
13.19 g
Type
reactant
Reaction Step One
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

162 g of 2,5-dichloroaniline are introduced into a mixture of 500 ml of water and 350 ml of 10 N hydrochloric acid and diazotized in the conventional manner at 0° to 5° C. with a solution of 76 g of sodium nitrite in 150 ml of water. The resulting solution of 2,5-dichlorophenyl-diazonium chloride is then run at a temperature of 10° to 15° C. into a well stirred mixture of 91.2 g of thiourea, 5 g of copper(II) sulphate pentahydrate and 5 g of Corlite® in 500 ml of water. The mixture is stirred for approximately 1 further hour, the pH value is raised to 8.5 by means of 330 ml of 10 N sodium hydroxide solution and the mixture is hydrolysed for 1 hour at 90° C. The pH value is then adjusted to 3 by means of 10 N hydrochloric acid and the resulting 2,5-dichlorothiophenol is isolated by steam distillation. (Corlite® is a registered trademark of Corneco-Chemie GmbH., Dortmund) Yield: 154 g of 2,5-dichlorothiophenol (86% of theory), Boiling point: 126° to 129° C./10 mbar.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
91.2 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
330 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichlorobenzenethiol
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorobenzenethiol
Reactant of Route 3
2,5-Dichlorobenzenethiol
Reactant of Route 4
2,5-Dichlorobenzenethiol
Reactant of Route 5
2,5-Dichlorobenzenethiol
Reactant of Route 6
2,5-Dichlorobenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.